2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile
Description
2-(1H-Benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile is a heterocyclic organic compound featuring a benzimidazole core linked to a 2-chlorophenyl group and a nitrile-containing propanone moiety. Its structure combines electron-withdrawing (chlorophenyl, nitrile) and aromatic (benzimidazole) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O/c17-12-6-2-1-5-10(12)15(21)11(9-18)16-19-13-7-3-4-8-14(13)20-16/h1-8,11H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQZDYUDIBWRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(C#N)C2=NC3=CC=CC=C3N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62591-08-6 | |
| Record name | 2-(2-BENZIMIDAZOLYL)-2-(2-CHLOROBENZOYL)ACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst. One common method includes the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . The reaction conditions are generally mild, allowing for the efficient formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Nucleophilic Reactions at the Nitrile Group
The nitrile group (−C≡N) undergoes nucleophilic addition or hydrolysis under specific conditions:
Mechanistic Insight : Hydrolysis proceeds via protonation of the nitrile nitrogen, followed by water attack. Reduction involves the formation of an imine intermediate, which is subsequently reduced to an amine.
Electrophilic Substitution on the Benzimidazole Ring
The benzimidazole moiety undergoes electrophilic substitution at the C-5 and C-6 positions due to electron-rich aromatic regions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-nitro derivative | 62% |
| Sulfonation | SO₃, H₂SO₄, 100°C | 6-sulfo derivative | 55% |
| Halogenation | Cl₂, FeCl₃, CHCl₃ | 5-chloro derivative | 48% |
Key Observation : Steric hindrance from the adjacent 2-chlorophenyl group directs substitution to the less hindered C-5 position .
Condensation Reactions at the Ketone Group
The ketone group participates in condensation with nucleophiles:
Mechanism : The ketone carbonyl is activated for nucleophilic attack, forming a tetrahedral intermediate that dehydrates to the imine.
Substitution at the 2-Chlorophenyl Group
The chlorine atom on the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) under activating conditions:
Activation Requirement : Electron-withdrawing groups (e.g., ketone, nitrile) meta to chlorine enhance reactivity by polarizing the C–Cl bond .
Cyclization Reactions
The compound forms fused heterocycles via intramolecular cyclization:
| Conditions | Product | Key Intermediate |
|---|---|---|
| H₂SO₄, PPA, 140°C | Benzimidazo[1,2-a]quinazoline | Enolate formation at ketone |
| NH₄OAc, AcOH, Δ | Imidazo[4,5-b]pyridine derivative | Nitrile → tetrazole cyclization |
Synthetic Utility : These reactions enable access to polycyclic frameworks relevant to pharmaceutical research.
Oxidation and Reduction of Functional Groups
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ketone Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol |
| Benzimidazole Oxidation | KMnO₄, H₂O, NaOH | Benzimidazole N-oxide |
Limitations : Over-reduction of the nitrile group may occur if stoichiometry is uncontrolled .
Metal-Catalyzed Cross-Coupling
The chlorophenyl group participates in Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivative | 68% |
| Vinylboronic acid | PdCl₂(dppf), CsF, THF, 60°C | Styryl derivative | 59% |
Optimization Note : Microwave irradiation reduces reaction time from 24h to 2h with comparable yields.
Scientific Research Applications
Antimicrobial Applications
Benzimidazole derivatives, including the target compound, have shown significant antimicrobial activity. A study evaluated various derivatives against multiple bacterial strains and fungi, revealing promising results.
Case Study: Antimicrobial Activity Evaluation
In a comparative study, several derivatives were synthesized and tested for their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria as well as fungal strains. The results are summarized in the table below:
| Compound | Bacterial Strains (MIC µM) | Fungal Strains (MIC µM) |
|---|---|---|
| Bacillus subtilis | Staphylococcus aureus | |
| N1 | 1.27 | 5.08 |
| N8 | 1.43 | 5.72 |
| N18 | 1.45 | 5.78 |
The compound N1 exhibited the lowest MIC values against both bacterial and fungal strains, indicating its potential as a potent antimicrobial agent .
Anticancer Applications
The anticancer potential of benzimidazole derivatives is well-documented, with many compounds demonstrating activity against various cancer cell lines.
Case Study: Anticancer Activity Evaluation
The anticancer efficacy of synthesized analogues was assessed against the human colorectal carcinoma cell line (HCT116). The results indicated that certain compounds showed IC50 values significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
| Compound | IC50 (µM) |
|---|---|
| N9 | 5.85 |
| N18 | 4.53 |
| 5-FU | 9.99 |
The compounds N9 and N18 demonstrated superior anticancer activity compared to the standard drug, suggesting their potential for further development as anticancer agents .
Mechanism of Action
The mechanism by which 2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved are typically related to the compound’s ability to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
The compound shares a benzimidazole core with other β-tubulin inhibitors, such as 3-[(4-{1-[2-(4-aminophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)amino]propanenitrile (INN: avanbulinum), a WHO-listed antineoplastic agent . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Avanbulinum (WHO Compound) |
|---|---|---|
| Core Structure | Benzimidazole | Benzimidazole |
| Substituents | 2-Chlorophenyl, oxopropanenitrile | 4-Aminophenyl, oxadiazole, propanenitrile |
| Electron Effects | Electron-withdrawing (Cl) | Electron-donating (NH₂) |
| Reported Activity | Not explicitly stated (inferred from analogs) | β-tubulin polymerization inhibitor |
Pharmacological Implications
- The oxopropanenitrile moiety may engage in hydrogen bonding or dipole interactions with biological targets, akin to avanbulinum’s oxadiazole group, which is known to stabilize protein-ligand interactions .
- Biological Activity: Avanbulinum’s β-tubulin inhibition highlights the benzimidazole scaffold’s role in disrupting microtubule dynamics, a mechanism critical in anticancer therapies.
Methodological Considerations
Structural determination of such compounds often relies on X-ray crystallography, with tools like SHELX playing a historical role in refining small-molecule structures . While SHELX remains widely used, modern computational methods may provide deeper insights into conformational preferences and interaction dynamics.
Critical Analysis of Limitations and Opportunities
- Design Opportunities : Introducing polar groups (e.g., replacing Cl with NH₂) or hybridizing substituents (e.g., combining oxadiazole and nitrile motifs) could optimize solubility and target engagement.
Biological Activity
The compound 2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile , a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their pharmacological properties, making them significant in the development of therapeutic agents. This article explores the biological activity of this specific compound, supported by research findings, case studies, and relevant data tables.
Structural Characteristics
The structural analysis of the compound reveals a planar configuration with a central chromophore consisting of conjugated atoms that facilitate various interactions. The presence of a chlorophenyl group and a nitrile moiety contributes to its biological properties. X-ray diffraction studies indicate that the compound exhibits intramolecular hydrogen bonding, which may influence its stability and reactivity .
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Displayed activity against Escherichia coli and Pseudomonas aeruginosa.
A study reported that derivatives with similar structures exhibited Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics, showcasing their potential as antimicrobial agents .
Anticancer Activity
Research indicates that benzimidazole derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells. The mechanism is believed to involve the disruption of cellular signaling pathways related to cell survival and proliferation.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory activity of benzimidazole derivatives is noteworthy. Compounds similar to this compound have been shown to reduce inflammation in animal models. Additionally, analgesic effects were observed, providing a potential therapeutic avenue for pain management .
Case Studies
- Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested for antibacterial activity. Among them, compounds with a chlorophenyl substituent showed enhanced activity against S. aureus, with MIC values lower than those of standard treatments .
- Cytotoxicity Assays : In a study involving various cancer cell lines, the compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely linked to their structural features. Key aspects influencing activity include:
- Substituents on the benzene ring : Electron-withdrawing groups like chlorine enhance antimicrobial potency.
- Nitrile group : Contributes to lipophilicity, aiding membrane penetration in microbial cells.
A table summarizing the SAR findings for similar compounds is presented below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
